

Application Notes and Protocols: Thioxanthone-Based Photoinitiating Systems for Dental Composites

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Compound of Interest

Compound Name: Thioxanthone

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These application notes provide a comprehensive overview of **thioxanthone**-based photoinitiating systems for dental composites, including their mechanism of action, comparative performance data, and detailed experimental protocols for their evaluation.

Introduction to Thioxanthone Photoinitiators

Thioxanthone (TX) and its derivatives are highly efficient Type II photoinitiators for free radical polymerization, a key process in the curing of dental composites.[1] Unlike Type I photoinitiators that undergo cleavage upon light absorption to form radicals, Type II photoinitiators like **thioxanthone** require a co-initiator, typically a hydrogen donor such as a tertiary amine, to generate initiating radicals.[1] The process is initiated by the absorption of light by the **thioxanthone** molecule, which transitions to an excited triplet state. This excited molecule then abstracts a hydrogen atom from the co-initiator, resulting in the formation of a ketyl radical and an aminoalkyl radical, both of which can initiate polymerization.

The primary advantages of **thioxanthone**-based systems include their high molar absorptivity in the near-UV and visible light regions, which allows for efficient curing.[2][3][4] This can be particularly beneficial for achieving a greater depth of cure in dental restorations. However, their performance is highly dependent on the specific **thioxanthone** derivative and the co-initiator used.

Performance of Thioxanthone-Based Photoinitiating Systems

The efficacy of a photoinitiating system is determined by several key parameters, including the degree of conversion (DC), polymerization kinetics, and the mechanical properties of the resulting composite. Below is a summary of available data comparing **thioxanthone**-based systems with the conventional camphorquinone (CQ)/amine system.

Table 1: Degree of Conversion (DC) and Polymerization Kinetics

Photoinitiator or System	Concentration (mol%)	Degree of Conversion (DC) (%)	Maximum Polymerization Rate (Rp_max) (%/s)	Light Source	Reference
Thioxanthone-based					
QTX + EDAB	1	Similar to CQ+EDAB	Lower than CQ+EDAB	Halogen Lamp	[3]
QTX + EDAB + DPIHFP	1	Similar to CQ+EDAB	Lower than CQ+EDAB	Halogen Lamp	[3]
QTX + DPIHFP + SULF	1	Similar to CQ+EDAB	Lower than CQ+EDAB	Halogen Lamp	[3]
Camphorquinone-based (Control)					
CQ + EDAB	1	Higher than QTX+EDAB	Higher than QTX+EDAB	Halogen Lamp	[3]

Note: QTX is a water-soluble **thioxanthone** derivative, EDAB is ethyl 4-dimethylaminobenzoate, DPIHFP is diphenyliodonium hexafluorophosphate, and SULF is p-

toluenesulfinic acid sodium salt hydrate.

Table 2: Mechanical Properties of Dental Composites with Different Photoinitiators

Photoinitiator System	Flexural Strength (MPa)	Flexural Modulus (GPa)	Hardness (VHN)	Reference
Alternative Photoinitiators				
TPO	Higher than CQ	Higher than CQ	Higher than CQ	[5]
BAPO	Highest	Higher than CQ	Similar to TPO	[5]
Camphorquinone -based (Control)				
CQ/amine	Lower than TPO/BAPO	Lower than TPO/BAPO	Lower than TPO/BAPO	[5]

Note: TPO (Trimethylbenzoyl-diphenyl-phosphine oxide) and BAPO (Bis(acyl)phosphine oxide) are Type I photoinitiators often compared with Type II systems.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of photoinitiating systems.

Protocol 1: Determination of Degree of Conversion (DC) using FTIR Spectroscopy

This protocol outlines the procedure for measuring the degree of monomer conversion in a dental composite using Fourier Transform Infrared (FTIR) spectroscopy.

Materials and Equipment:

- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Dental curing light with a calibrated power output

- Molds for sample preparation (e.g., 2 mm thick, 5 mm diameter)
- Polyester (Mylar) strips
- Spatula for composite placement
- Uncured dental composite resin
- Cured dental composite sample

Procedure:

- Uncured Sample Spectrum:
 1. Place a small amount of the uncured composite paste onto the ATR crystal.
 2. Cover the paste with a Mylar strip and press gently to create a thin, uniform layer.
 3. Record the FTIR spectrum of the uncured sample. The spectral range should cover the aliphatic C=C stretching vibration at approximately 1638 cm^{-1} and an internal standard peak, typically the aromatic C=C stretching vibration at around 1608 cm^{-1} .
- Cured Sample Preparation:
 1. Fill a mold with the uncured composite, place a Mylar strip on the top and bottom surfaces, and press to extrude excess material.
 2. Light-cure the sample through the Mylar strip according to the manufacturer's instructions or the specific experimental parameters (e.g., 40 seconds at a specified light intensity).
- Cured Sample Spectrum:
 1. Remove the cured composite disc from the mold.
 2. Place the bottom surface of the cured disc in contact with the ATR crystal.
 3. Record the FTIR spectrum under the same conditions as the uncured sample.

- Calculation of Degree of Conversion: The degree of conversion is calculated using the following formula, based on the change in the ratio of the absorbance intensities of the aliphatic and aromatic C=C peaks before and after curing:

Where:

- Abs¹⁶³⁸ is the absorbance at 1638 cm⁻¹
- Abs¹⁶⁰⁸ is the absorbance at 1608 cm⁻¹

Protocol 2: Evaluation of Flexural Strength

This protocol describes the three-point bending test to determine the flexural strength of a cured dental composite.

Materials and Equipment:

- Universal testing machine with a three-point bending fixture
- Rectangular molds (e.g., 25 mm x 2 mm x 2 mm)
- Dental curing light
- Polyester (Mylar) strips
- Calipers for precise measurement of specimen dimensions
- Cured dental composite specimens

Procedure:

- Specimen Preparation:
 1. Overfill a rectangular mold with the uncured composite material.
 2. Cover the top and bottom with Mylar strips and press to create a flat surface and remove excess material.

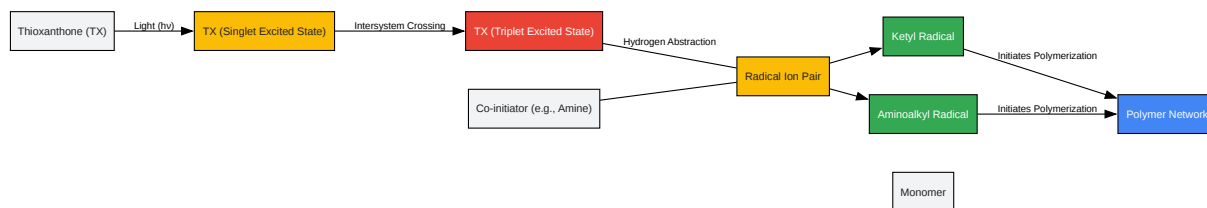
3. Light-cure the specimen from both the top and bottom surfaces according to a defined protocol (e.g., overlapping irradiations to ensure uniform curing).
 4. After curing, carefully remove the specimen from the mold and lightly sand the edges to remove any flash.
 5. Store the specimens in distilled water at 37°C for 24 hours before testing.
- Testing:
 1. Measure the width and thickness of each specimen at the center using calipers.
 2. Place the specimen on the supports of the three-point bending fixture in the universal testing machine. The span between the supports is typically 20 mm.
 3. Apply a load to the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.
 4. Record the maximum load (F) at fracture.
 - Calculation of Flexural Strength: The flexural strength (σ) is calculated using the following formula:

Where:

 - F is the maximum load at fracture (N)
 - L is the span between the supports (mm)
 - w is the width of the specimen (mm)
 - h is the thickness of the specimen (mm)

Visualizations

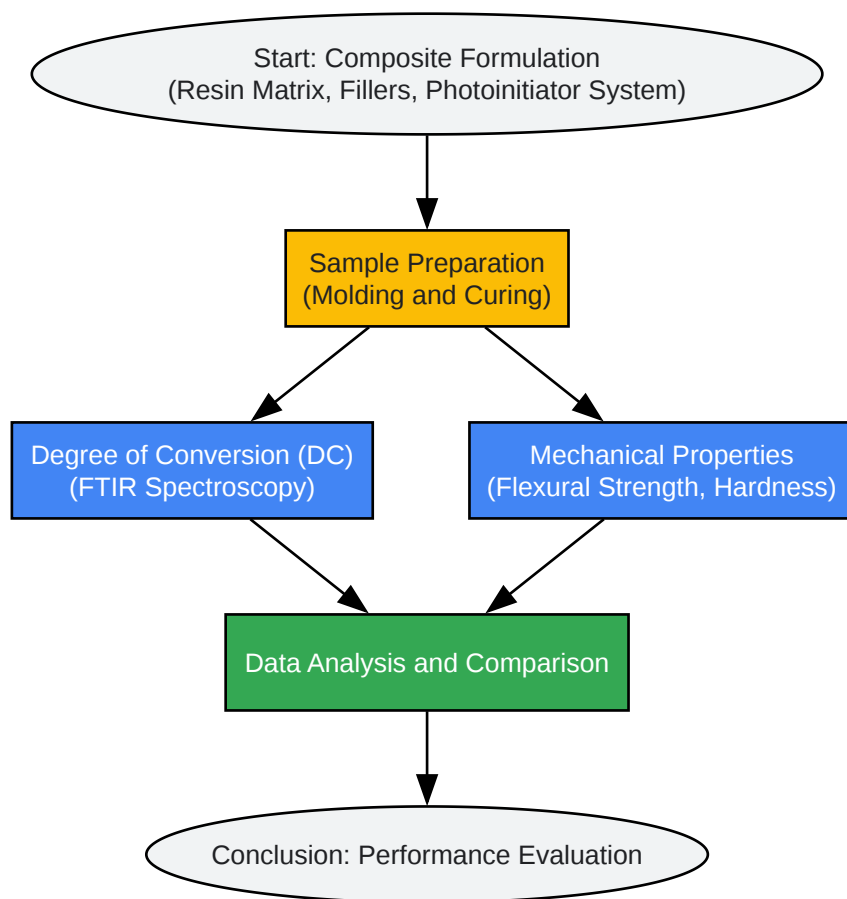
Photoinitiation Mechanism of Thioxanthone



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Caption: Photoinitiation mechanism of a Type II **thioxanthone** system.

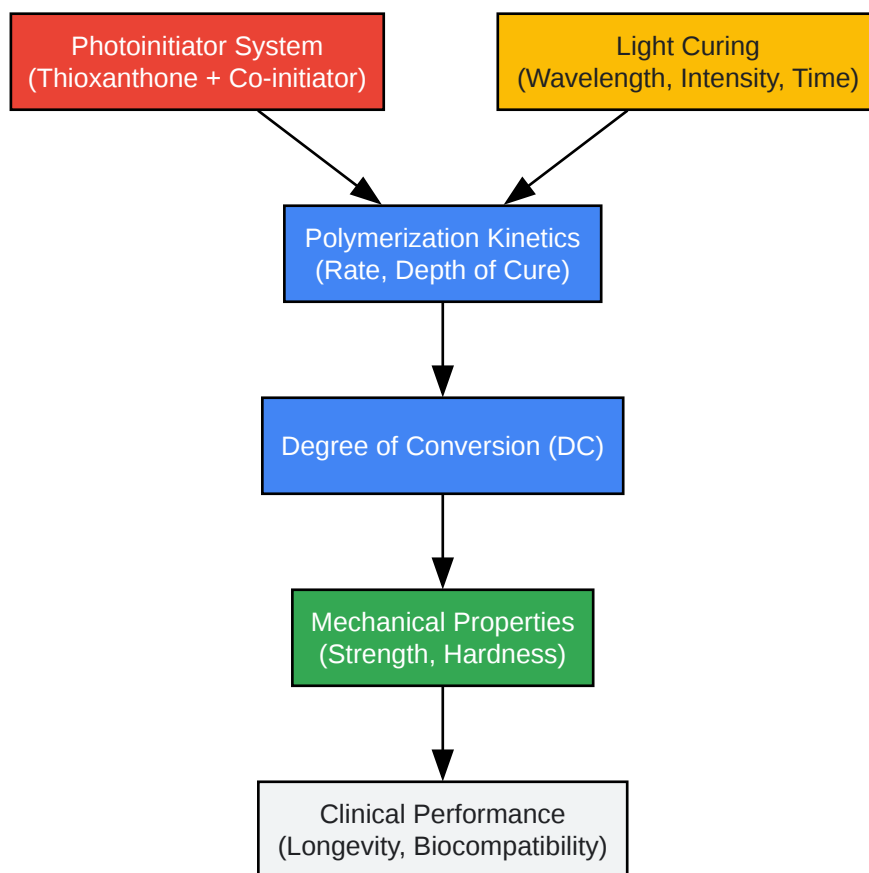
Experimental Workflow for Evaluating Dental Composites



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Caption: Workflow for the evaluation of dental composite properties.

Relationship between Photoinitiator System and Composite Properties



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Caption: Factors influencing the final properties of dental composites.

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